

Application Notes: Preparation and Handling of Ragaglitazar Stock Solutions in DMSO

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Compound of Interest

Compound Name: **Ragaglitazar**

Cat. No.: **B8804466**

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Introduction

Ragaglitazar (also known as (-)-DRF 2725 or NNC 61-0029) is a potent dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPAR α) and gamma (PPAR γ).^{[1][2]} As a dual agonist, it combines the therapeutic benefits of both receptor types, offering both insulin-sensitizing effects through PPAR γ activation and lipid-lowering properties via PPAR α activation.^{[2][3][4][5][6]} This makes **Ragaglitazar** a valuable tool in metabolic disease research, particularly for studies related to type 2 diabetes and dyslipidemia.

Due to its hydrophobic nature, **Ragaglitazar** is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents like Dimethyl Sulfoxide (DMSO).^{[1][7]} Proper preparation of stock solutions is a critical first step for ensuring reproducible and reliable results in both in vitro and in vivo experiments. These application notes provide detailed protocols for the preparation, storage, and handling of **Ragaglitazar** stock solutions using DMSO.

Quantitative Data Summary

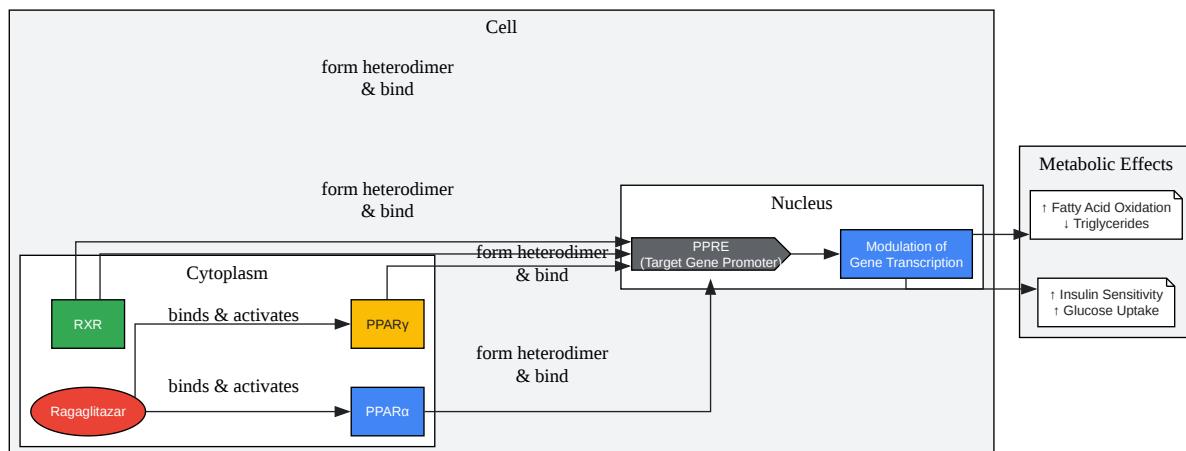
The key physical, chemical, and storage parameters for **Ragaglitazar** are summarized below for easy reference.

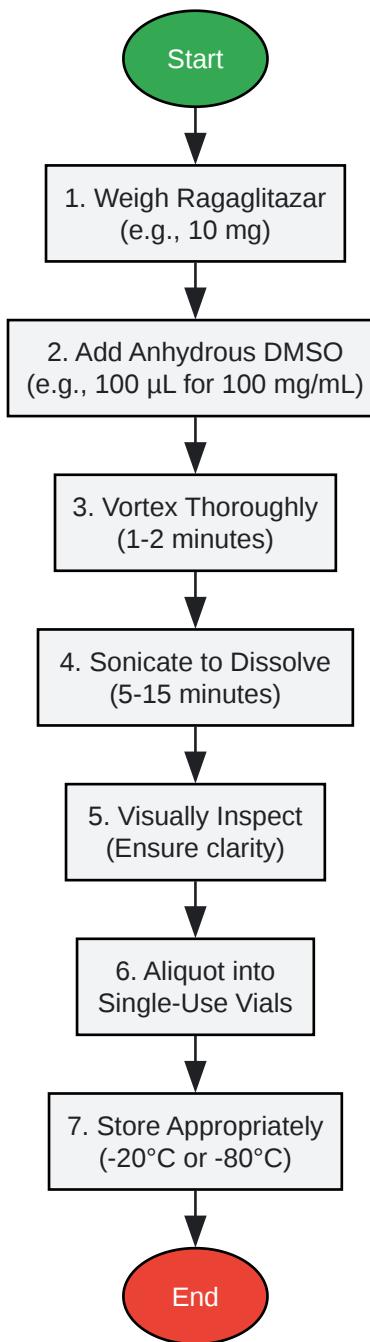
Parameter	Value	Source(s)
Molecular Weight	419.47 g/mol	[1]
Chemical Formula	C25H25NO5	[1]
Appearance	Off-white to light yellow solid	[1]
Solubility in DMSO	Up to 100 mg/mL (238.40 mM)	[1]
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	[1] [8]
Storage (DMSO Stock Solution)	-80°C for up to 6 months; -20°C for up to 1 month	[1] [8]

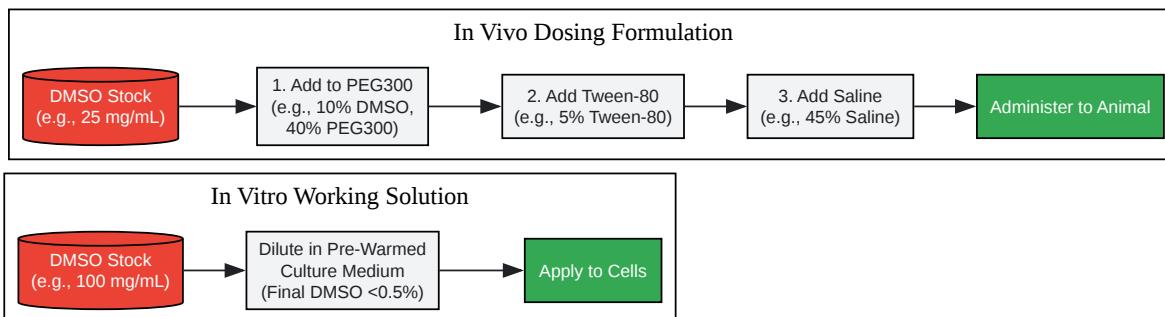
Mechanism of Action: Dual PPAR α /PPAR γ Agonism

Ragaglitazar exerts its effects by binding to and activating both PPAR α and PPAR γ nuclear receptors. These receptors form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates gene transcription, leading to a cascade of metabolic effects.

- PPAR α Activation: Primarily in the liver, this leads to increased fatty acid uptake and β -oxidation, and a reduction in triglyceride synthesis.[\[2\]](#)[\[3\]](#)
- PPAR γ Activation: Highly expressed in adipose tissue, its activation promotes adipocyte differentiation, enhances lipid storage, and increases insulin sensitivity by upregulating genes like GLUT4, which facilitates glucose uptake.[\[3\]](#)[\[4\]](#) It also has anti-inflammatory effects.[\[3\]](#)







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